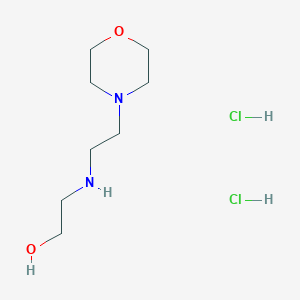

2-((2-Morpholinoethyl)amino)ethanol dihydrochloride

Description

Properties

IUPAC Name |

2-(2-morpholin-4-ylethylamino)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.2ClH/c11-6-2-9-1-3-10-4-7-12-8-5-10;;/h9,11H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPPPCGWQOCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34750-64-6 | |

| Record name | 2-{[2-(morpholin-4-yl)ethyl]amino}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-((2-Morpholinoethyl)amino)ethanol dihydrochloride typically involves the reaction of 2-chloroethanol with morpholine, followed by the introduction of an ethylamine group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and purification processes to obtain high-purity compounds .

Chemical Reactions Analysis

2-((2-Morpholinoethyl)amino)ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Key Applications

-

Corrosion Inhibitor

- 2-((2-Morpholinoethyl)amino)ethanol dihydrochloride has been studied for its effectiveness as a corrosion inhibitor in mild steel, particularly in acidic environments. Its ability to form protective layers on metal surfaces helps mitigate corrosion processes.

- Case Study : Research indicated that this compound could significantly reduce corrosion rates compared to untreated samples, demonstrating its potential for use in industrial applications where metal protection is crucial.

-

Pharmaceutical Applications

- The compound's structural similarities to ethanolamine suggest potential roles in drug formulation and development. It may act as a precursor for synthesizing biologically active compounds.

- Biological Activities : Studies have shown that compounds with similar morpholino structures exhibit antimicrobial and anticancer properties, indicating that this compound may also possess significant therapeutic potential.

-

Biochemical Assays

- It is utilized in biochemical assays and as a buffering agent in molecular biology research, aiding in the stabilization of pH levels during experiments.

- Application Example : In enzyme activity assays, the compound has been shown to enhance the stability of reaction conditions, leading to more reliable results.

-

Materials Science

- The compound serves as an intermediate in the synthesis of various materials, including surfactants and emulsifiers used in cleaning products and cosmetics.

- Industrial Use : Its role as a surfactant has been documented in the formulation of dishwashing detergents, where it contributes to grease removal and foaming properties .

-

Environmental Applications

- Research into its use as a solvent for CO2 capture technologies has highlighted its potential for sustainable energy applications. The compound has been tested in blends that optimize CO2 absorption capacity while minimizing regeneration energy requirements.

- Findings : A blend containing 60% DEEA (Diethanolamine) and 20% AEEA (2-Aminoethanol) showed a 60% increase in CO2 capacity compared to conventional solvents.

Mechanism of Action

The mechanism of action of 2-((2-Morpholinoethyl)amino)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (CAS 66422-95-5)

- Structure: Ethanol backbone with a diaminophenoxy substituent.

- Molecular Formula : C₈H₁₃ClN₂O₂.

- Molecular Weight : 204.65 g/mol.

- Applications : Oxidative hair dye (4% maximum concentration), often combined with hydrogen peroxide .

2-[(5-Amino-2-pyridyl)amino]ethanol Dihydrochloride (CAS 26878-37-5)

- Structure: Ethanolamine linked to a pyridylamino group.

- Molecular Formula : C₇H₁₂Cl₂N₄O.

- Applications: Not explicitly stated, but safety data suggest use in chemical synthesis or pharmaceuticals .

Hydroxyzine Dihydrochloride (CAS 2192-20-3)

- Structure: Piperazinyl-ethoxyethanol derivative with a diphenylmethyl group.

- Molecular Formula : C₂₁H₂₇ClN₂O₂·2HCl.

- Applications: Antihistamine (e.g., Atarax®), with high solubility in water (700 mg/mL) and ethanol (220 mg/mL) .

- Key Differences: The bulky aromatic groups and piperazine ring target histamine receptors, contrasting with the morpholino compound’s simpler structure likely suited for intermediate roles .

2-(Diisopropylamino)ethanol Hydrochloride (CAS 63051-68-3)

- Structure: Ethanolamine with diisopropylamino substituents.

- Molecular Formula: C₈H₂₀ClNO.

- Applications : Catalyst in organic reactions or surfactant precursor .

- Key Differences: The branched isopropyl groups increase steric hindrance, reducing nucleophilicity compared to the morpholino compound’s cyclic amine .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Notable Properties |

|---|---|---|---|---|---|

| 2-((2-Morpholinoethyl)amino)ethanol dihydrochloride | Not available | C₈H₁₈Cl₂N₂O₂ (inferred) | ~253.15 (inferred) | Synthesis intermediate | High solubility, morpholine stability |

| 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 | C₈H₁₃ClN₂O₂ | 204.65 | Oxidative hair dye | Aromatic redox activity |

| 2-[(5-Amino-2-pyridyl)amino]ethanol dihydrochloride | 26878-37-5 | C₇H₁₂Cl₂N₄O | 239.11 | Pharmaceutical intermediate | Pyridine-mediated binding |

| Hydroxyzine Dihydrochloride | 2192-20-3 | C₂₁H₂₇ClN₂O₂·2HCl | 447.83 | Antihistamine | High aqueous solubility |

| 2-(Diisopropylamino)ethanol hydrochloride | 63051-68-3 | C₈H₂₀ClNO | 181.71 | Organic synthesis | Steric hindrance from isopropyl groups |

Biological Activity

2-((2-Morpholinoethyl)amino)ethanol dihydrochloride is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and biochemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C8H20Cl2N2O2

- Molecular Weight : 256.2 g/mol

- Physical Form : White crystalline powder, soluble in water.

The biological activity of this compound primarily involves its role as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to various biochemical and physiological effects depending on the target involved. Key mechanisms include:

- Receptor Binding : The compound can interact with neurotransmitter receptors, potentially influencing signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Applications in Research

The compound has diverse applications across multiple scientific fields:

- Biochemical Assays : Used as a buffering agent in molecular biology experiments.

- Drug Development : Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.

- Industrial Applications : Employed in the synthesis of various industrial chemicals and materials.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antibacterial agent . -

Cytotoxicity Evaluation :

In vitro studies were conducted using human liver HepG2 cells to assess the cytotoxic effects of the compound. The MTT assay revealed that the compound exhibited dose-dependent cytotoxicity, indicating its potential for use in cancer therapeutics . -

Enzyme Modulation Studies :

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((2-Morpholinoethyl)amino)ethanol dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Synthesis Methodology :

- The compound is synthesized via nucleophilic substitution between 2-morpholinoethylamine and ethylene oxide derivatives, followed by hydrochlorination. Key steps include controlled pH adjustments and anhydrous conditions to minimize hydrolysis .

- Optimize yield by using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., triethylamine) to enhance reaction kinetics. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or column chromatography with silica gel .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Analytical Protocols :

- NMR : Use - and -NMR to confirm the morpholine ring (δ 2.4–3.1 ppm for N-CH) and ethanolamine backbone (δ 3.5–3.8 ppm for -OCH) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity. Mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (70:30) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 209.1 (free base) and 273.2 (dihydrochloride) .

Q. What are the recommended storage and handling protocols to ensure compound stability and researcher safety?

- Safety and Stability :

- Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation.

- Handle under fume hoods with PPE (gloves, goggles) due to respiratory and skin irritation risks (H315, H319, H335). Use emergency eye wash stations and neutralizers for spills .

Advanced Research Questions

Q. How can conflicting NMR data on the compound’s stereochemistry be resolved using advanced analytical methods?

- Resolution Strategies :

- Perform 2D NMR (e.g., COSY, NOESY) to distinguish diastereomeric impurities. For example, NOE correlations between the morpholine N-CH and ethanolamine protons confirm spatial proximity .

- Pair with chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Compare retention times with synthetic standards .

Q. What strategies are effective in mitigating byproduct formation during the quaternization of morpholinoethyl intermediates?

- Byproduct Control :

- Avoid excess HCl during hydrochlorination to prevent over-quaternization. Monitor reaction progress via in-situ FTIR for amine-to-ammonium conversion (disappearance of N-H stretch at ~3300 cm) .

- Introduce scavengers (e.g., molecular sieves) to absorb residual water, reducing hydrolysis byproducts like 2-morpholinoethanol .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Computational Approaches :

- Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for SN2 reactions at the ethanolamine site. Solvent effects (e.g., water vs. DMF) are modeled using PCM to optimize reaction pathways .

- Molecular dynamics simulations predict steric hindrance from the morpholine ring, guiding solvent selection (e.g., DMSO for bulky nucleophiles) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across studies?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.